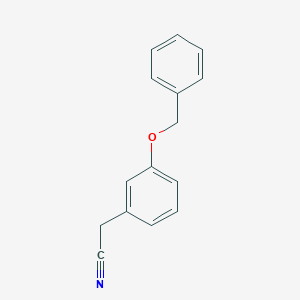

3-Benzyloxyphenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZFVIPFANUBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334156 | |

| Record name | 3-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20967-96-8 | |

| Record name | 3-(Phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20967-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzyloxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-benzyloxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The document details the core synthesis mechanism, provides structured quantitative data from analogous reactions, and presents detailed experimental protocols.

Core Synthesis Mechanism: Williamson Ether Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyphenylacetonitrile to form a phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide, a potent nucleophile, then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride. This concerted, single-step reaction results in the displacement of the halide leaving group and the formation of the desired ether linkage, yielding this compound.[1][2]

The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SN2 pathway.[3] The choice of base and solvent can significantly influence the reaction rate and yield.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-hydroxy-3-methoxyphenylacetonitrile | [4] |

| Reagent | Benzyl bromide | [4] |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | Acetone | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 4 hours | [4] |

| Yield | Quantitative | [4] |

Experimental Protocols

Two detailed experimental protocols are provided below, based on established methods for Williamson ether synthesis.

Protocol 1: Potassium Carbonate in Acetone

This protocol is adapted from a similar, high-yielding synthesis and is the recommended starting point.[4]

Materials:

-

3-Hydroxyphenylacetonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), finely powdered

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

2N Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add finely powdered potassium carbonate (1.2 eq.).

-

Stir the resulting suspension at room temperature for 10-15 minutes.

-

Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with 2N NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Sodium Hydride in DMF

This protocol offers an alternative using a stronger base and a different solvent system, which can be advantageous for less reactive substrates.[3]

Materials:

-

3-Hydroxyphenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Triethylamine

-

Water

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2-1.5 eq.) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.1-1.2 eq.).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to 0 °C and quench the excess NaH by the slow addition of water or triethylamine.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 4-BENZYLOXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Benzyloxyphenylacetonitrile: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxyphenylacetonitrile is an aromatic nitrile compound that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, combining a benzyloxy moiety with a phenylacetonitrile core, provides a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, serving as a vital resource for researchers in the field. While direct biological activity and specific signaling pathway involvement for this exact compound are not extensively documented in publicly available literature, this guide will touch upon the known activities of structurally related compounds to provide context for future research directions.

Chemical Properties and Structure

This compound is a solid at room temperature with a melting point in the range of 47-50 °C.[1] Key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 20967-96-8 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 47-50 °C | [1] |

| Boiling Point | 188-190 °C | [1] |

| Physical Form | Solid | [1] |

| Purity (typical) | ≥98% (GC) | [1] |

Chemical Structure:

The structure of this compound consists of a phenyl ring substituted with a benzyloxy group at the meta-position (position 3) and an acetonitrile group.

Structure Details:

-

IUPAC Name: 3-(Benzyloxy)phenylacetonitrile[2]

-

SMILES: c1ccc(cc1)COc2cccc(c2)CC#N

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 3-hydroxyphenylacetonitrile and benzyl bromide. The following is a detailed experimental protocol based on analogous preparations.

Materials:

-

3-Hydroxyphenylacetonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

2N Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.2 eq.).

-

Stir the suspension at room temperature for 10-15 minutes.

-

Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the collected solid with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane (DCM).

-

Wash the organic layer sequentially with 2N NaOH solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure compound as a solid. The general principle of recrystallization involves dissolving the impure compound in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. While a specific method for this compound is not readily available, a general method for aromatic nitriles can be adapted.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a mobile phase of water, acetonitrile (MeCN), and an acid modifier like sulfuric or formic acid.[1]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm[1]

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation of this compound. Predicted and reported spectral data for similar structures can guide the interpretation.

-

¹H NMR (CDCl₃): Expected signals would include aromatic protons from both the phenyl and benzyl rings, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons of the acetonitrile group (around 3.7 ppm).

-

¹³C NMR (CDCl₃): Expected signals would include carbons of the aromatic rings, the benzylic methylene carbon, the methylene carbon of the acetonitrile group, and the nitrile carbon.

Potential Applications in Drug Development

While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in compounds with known pharmacological relevance. For instance, benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. Other related structures have shown potential as neuroprotective agents.

This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of libraries of compounds to be screened for various biological activities.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow from the synthesis of this compound to its analysis and characterization.

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides foundational information on the chemical properties, structure, synthesis, and analysis of this compound. While direct biological data is sparse, the structural elements of this compound are present in molecules with significant therapeutic interest. The detailed protocols and analytical guidance presented here are intended to facilitate further research and exploration of this compound and its derivatives as potential candidates in drug discovery and development. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Spectroscopic data for 3-Benzyloxyphenylacetonitrile (¹H NMR, ¹³C NMR, IR, MS)

This guide provides a comprehensive overview of the spectroscopic data for 3-Benzyloxyphenylacetonitrile, a key intermediate in various synthetic applications. The following sections detail its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₁₅H₁₃NO, Molecular Weight: 223.27 g/mol ) are summarized in the tables below.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (Phenyl ring of benzyl group) | ~7.2 - 7.5 | Multiplet | - |

| Ar-H (Phenyl ring of acetonitrile) | ~6.9 - 7.3 | Multiplet | - |

| -O-CH₂- | ~5.1 | Singlet | - |

| -CH₂-CN | ~3.7 | Singlet | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The following table summarizes the available experimental ¹³C NMR data.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Quaternary Carbons (C-O, C-CN, C-ipso) | ~158, ~136, ~118, ~114 |

| Aromatic CH | ~130, ~129, ~128, ~121, ~115 |

| -O-CH₂- | ~70 |

| -CH₂-CN | ~23 |

| -CN | ~117 |

IR (Infrared) Spectroscopy Data

The key infrared absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3030 | Aromatic C-H | Stretch |

| ~2920 | Aliphatic C-H | Stretch |

| ~2250 | Nitrile (C≡N) | Stretch |

| ~1600, ~1480 | Aromatic C=C | Stretch |

| ~1250 | Aryl-O-C | Asymmetric Stretch |

| ~1040 | Aryl-O-C | Symmetric Stretch |

| ~740, ~690 | Aromatic C-H | Out-of-plane bend |

MS (Mass Spectrometry) Data

The mass spectrometry data was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 223 | 40 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 132 | 30 | [M - C₇H₇]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts of the peaks are then referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample like this compound, the attenuated total reflectance (ATR) technique is a common and simple method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition : A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS). The following describes a typical electron ionization (EI) method.

-

Sample Introduction : A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, characteristic ions.[2][3]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector counts the number of ions at each m/z value, and a mass spectrum is generated, plotting relative ion abundance against m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow of spectroscopic analysis.

References

3-Benzyloxyphenylacetonitrile: A Versatile Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzyloxyphenylacetonitrile is a key synthetic intermediate in organic chemistry, valued for its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive nitrile group and a protected phenol, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and significant applications in the development of novel therapeutics, with a focus on its role in the synthesis of potent ion channel modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 223.27 g/mol | --INVALID-LINK-- |

| CAS Number | 20967-96-8 | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Melting Point | 56-58 °C | General knowledge |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyphenylacetonitrile to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Materials:

-

3-Hydroxyphenylacetonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Expected Yield: 85-95%

Application as a Synthetic Intermediate: Synthesis of KCNQ2/3 Channel Openers

This compound is a crucial intermediate in the synthesis of potent and selective KCNQ2/3 potassium channel openers. These compounds are of significant interest for the treatment of neurological disorders associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain. One such example is the synthesis of analogs of RL648_81, a highly potent KCNQ2/3 activator.[1][2][3]

The synthetic strategy involves the transformation of the nitrile group into an amine, followed by further functionalization to build the final pharmacophore.

Hypothetical Synthetic Workflow for a KCNQ2/3 Opener Analog

Caption: Synthetic workflow for a KCNQ2/3 opener analog.

Experimental Protocol: Reduction of the Nitrile Group (Hypothetical)

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and extract with 1 M hydrochloric acid.

-

Separate the aqueous layer and basify with 1 M sodium hydroxide until pH > 10.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(benzyloxy)phenyl)ethan-1-amine.

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42-7.30 (m, 5H, Ar-H of benzyl), 7.29 (t, J = 7.9 Hz, 1H, Ar-H), 7.00-6.95 (m, 2H, Ar-H), 6.92 (dd, J = 8.2, 2.5 Hz, 1H, Ar-H), 5.08 (s, 2H, OCH₂Ph), 3.72 (s, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.1, 136.6, 134.1, 130.1, 128.7, 128.2, 127.6, 121.7, 117.8, 115.9, 115.3, 70.2, 23.4 |

| FT-IR (KBr, cm⁻¹) | 3035 (Ar C-H str.), 2920 (C-H str.), 2250 (C≡N str.), 1590, 1490 (C=C str.), 1250 (C-O str.), 740, 695 (Ar C-H bend) |

| Mass Spectrum (EI, m/z) | 223 (M⁺), 91 (base peak, [C₇H₇]⁺), 132 ([M-C₇H₇]⁺) |

Biological Significance and Signaling Pathways

The end products synthesized from this compound, particularly the KCNQ2/3 channel openers, exert their therapeutic effects by modulating neuronal excitability. KCNQ2/3 channels are voltage-gated potassium channels that generate the M-current, a non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons and preventing repetitive firing.

KCNQ2/3 Channel Signaling Pathway

Caption: KCNQ2/3 channel opening signaling pathway.

KCNQ2/3 openers bind to the channel, stabilizing its open conformation and leading to an increased efflux of potassium ions (K⁺). This results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This reduction in neuronal excitability is the basis for their therapeutic effects in conditions like epilepsy. The function of these channels is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of complex molecules with significant biological activity. Its role in the synthesis of potent KCNQ2/3 channel openers highlights its importance in the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important building block.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 3-Benzyloxyphenylacetonitrile from 3-Cyanophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 3-Benzyloxyphenylacetonitrile, a valuable intermediate in organic synthesis. This document details the underlying chemical principles, a representative experimental protocol, and the necessary data for the successful execution of this reaction.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of this guide, the synthesis of this compound involves the deprotonation of the phenolic hydroxyl group of 3-cyanophenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for safe handling, effective reaction setup, and successful purification.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Cyanophenol |  | C₇H₅NO | 119.12[1] | 78-81[1] |

| Benzyl Bromide |  | C₇H₇Br | 171.04 | -3 to -1 |

| This compound | C₁₅H₁₃NO | 223.27 | Not readily available |

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the Williamson ether synthesis of this compound, compiled from established methods for analogous reactions. Researchers should optimize these conditions as necessary for their specific laboratory setup and scale.

3.1. Materials and Reagents

-

3-Cyanophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the 3-cyanophenol.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Quantitative Data

The following table presents representative quantitative data for the synthesis based on the protocol described above. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Equivalents |

| 3-Cyanophenol | 119.12 | 0.01 | 1.19 | 1.0 |

| Benzyl Bromide | 171.04 | 0.011 | 1.88 | 1.1 |

| Potassium Carbonate | 138.21 | 0.015 | 2.07 | 1.5 |

| This compound (Theoretical Yield) | 223.27 | 0.01 | 2.23 | - |

| Representative Yield | - | - | - | 85-95% |

Reaction Mechanism and Experimental Workflow

Visual representations of the reaction mechanism and experimental workflow are provided below to enhance understanding.

Caption: Reaction mechanism of the Williamson ether synthesis.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

3-Cyanophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Benzyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone: Highly flammable liquid and vapor.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from 3-cyanophenol. By following the representative protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications in drug discovery and development.

References

Biological Activity Screening of 3-Benzyloxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological activity screening of 3-Benzyloxyphenylacetonitrile. A comprehensive review of publicly available scientific literature reveals a significant lack of direct biological activity data for this specific compound. This compound is predominantly documented as a chemical intermediate in the synthesis of more complex molecules. However, the recurrent presence of the benzyloxyphenyl moiety in various biologically active derivatives suggests that this scaffold is of interest in medicinal chemistry. This guide provides an overview of the biological activities reported for structurally related compounds and presents standardized, general-emargin-bottom: 1em;">This guide provides an overview of the biological activities reported for structurally related compounds and presents standardized, general protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays that would be essential for a primary screening campaign of this compound. Additionally, a generalized workflow for the biological screening of a new chemical entity is outlined to guide researchers in the systematic evaluation of this and other novel compounds.

Introduction

Given the absence of specific data, this document aims to equip researchers with the foundational knowledge and standardized methodologies required to initiate a biological activity screening of this compound.

Biological Activity of Structurally Related Compounds (A Contextual Overview)

It is crucial to reiterate that the following activities are reported for derivatives and not for this compound itself. These examples serve to highlight the potential of the benzyloxyphenyl scaffold.

-

Anticancer Activity: Derivatives of 3-benzyloxyhydantoin have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some of these compounds displayed high activity, with IC50 values in the nanomolar range, and were investigated for their potential to inhibit enzymes like ribonucleotide reductase.

-

Antimicrobial Activity: Quinolone derivatives bearing substituted benzyloxy units have been shown to possess broad-spectrum antimicrobial activities against bacteria (including drug-resistant strains) and fungi.

-

Enzyme Inhibition: The benzyloxyphenyl moiety is present in various molecules designed as enzyme inhibitors. For instance, derivatives have been explored as inhibitors of STAT3 signaling pathways.

General Experimental Protocols for Primary Biological Screening

The following are generalized protocols that can be adapted for the initial biological screening of this compound.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3][4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified time (e.g., 18-24 hours).

-

MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration where no growth is observed.

General Enzyme Inhibition Assay

This type of assay is used to determine if a compound can inhibit the activity of a specific enzyme.[11][12][13][14][15]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A reduction in the reaction rate in the presence of the compound indicates inhibition.

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

This compound

-

Assay buffer

-

96-well plate (UV-transparent if necessary)

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at different concentrations. Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualization of a Generalized Screening Workflow

The following diagram illustrates a typical workflow for the biological screening of a new chemical entity like this compound.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. clyte.tech [clyte.tech]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. protocols.io [protocols.io]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Lynchpin Intermediate: A Technical Guide to 3-Benzyloxyphenylacetonitrile in Modern Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). 3-Benzyloxyphenylacetonitrile has emerged as a critical building block, primarily recognized for its role as a key precursor in the synthesis of Fesoterodine, a potent antimuscarinic agent for the treatment of overactive bladder (OAB). This technical guide provides an in-depth analysis of the application of this compound in medicinal chemistry, focusing on its conversion to Fesoterodine. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key synthetic transformations, and visualizations of the synthetic workflow and the drug's mechanism of action to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS 20967-96-8) is an aromatic nitrile derivative featuring a benzyl ether protecting group. While not possessing intrinsic pharmacological activity, its chemical architecture makes it an ideal and versatile intermediate in multi-step organic synthesis. The nitrile group offers a handle for conversion into various functionalities, most notably an amine, while the benzyl ether provides a stable yet readily cleavable protecting group for a phenolic hydroxyl.

Its principal application in medicinal chemistry is in the synthesis of Fesoterodine. Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT or desfesoterodine)[1][2]. This active metabolite is a potent, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the contraction of the urinary bladder's detrusor muscle[1]. By blocking these receptors, 5-HMT relaxes the bladder muscle, thereby alleviating the symptoms of OAB, such as urinary urgency and frequency.

Pharmacological Profile of the Target API: Fesoterodine and its Active Metabolite

The therapeutic effect of Fesoterodine is entirely attributable to its active metabolite, desfesoterodine. A comprehensive understanding of the binding affinity of both the prodrug and the active metabolite to the five human muscarinic receptor subtypes (M1-M5) is crucial for predicting efficacy and potential side effects. The data reveals a non-selective binding profile, with high affinity for all five subtypes.

Data Presentation: Muscarinic Receptor Binding Affinities

The following tables summarize the inhibition constants (Ki) for Fesoterodine and its active metabolite, desfesoterodine, at human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Fesoterodine at Cloned Human Muscarinic Receptors

| Compound | M1 | M2 | M3 | M4 | M5 |

| Fesoterodine | 13 ± 2 | 16 ± 2 | 11 ± 1 | 14 ± 2 | 12 ± 1 |

Data derived from radioligand binding assays with membranes from CHO cells expressing human recombinant muscarinic receptors.

Table 2: Binding Affinity (Ki, nM) of Desfesoterodine (5-HMT) at Cloned Human Muscarinic Receptors

| Compound | M1 | M2 | M3 | M4 | M5 |

| Desfesoterodine (5-HMT) | 2.0 ± 0.2 | 1.3 ± 0.1 | 1.1 ± 0.1 | 1.9 ± 0.2 | 1.3 ± 0.1 |

Data derived from radioligand binding assays with membranes from CHO cells expressing human recombinant muscarinic receptors.

Synthetic Pathway and Experimental Protocols

The synthesis of Fesoterodine from this compound is a multi-step process that involves the formation of the core 3,3-diphenylpropylamine structure, followed by functional group manipulations. The following sections detail a representative synthetic route with protocols adapted from patent literature and analogous chemical transformations.

Synthetic Workflow Overview

The overall transformation involves three key stages:

-

α-Alkylation: Creation of the carbon backbone by alkylating the benzylic position of this compound.

-

Nitrile Reduction: Conversion of the nitrile functional group to a primary amine.

-

Deprotection and Esterification: Removal of the benzyl protecting group and subsequent esterification to yield the final Fesoterodine molecule.

References

Navigating the Solubility of 3-Benzyloxyphenylacetonitrile: A Technical Guide for Researchers

For Immediate Release

Introduction to 3-Benzyloxyphenylacetonitrile

This compound, with the chemical formula C₁₅H₁₃NO, is a solid organic compound.[1] Its molecular structure, featuring a benzyl ether and a nitrile group on a phenyl ring, dictates its physicochemical properties and, consequently, its solubility profile. Understanding its behavior in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 20967-96-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃NO | [2][3] |

| Molecular Weight | 223.27 g/mol | [3] |

| Appearance | Orange Solid | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 188-190 °C at 3 mmHg | [1] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [1] |

Qualitative Solubility Profile

Comprehensive quantitative solubility data for this compound in a wide range of common organic solvents has not been identified in publicly accessible scientific literature. However, qualitative assessments indicate its solubility in several polar and non-polar organic solvents. The available information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Methanol | Soluble[1] |

| Acetone | Data not available |

| Toluene | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound is not available, a general method for crystalline organic compounds can be adapted. The following protocol outlines a standard procedure for isothermal solubility measurement.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of crystalline this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis: A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

For UV-Vis analysis: A calibration curve should be generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calculation of Solubility:

-

From the concentration obtained in the previous step and the volume of the filtrate, calculate the mass of dissolved this compound.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Research and Development

The utilization of this compound in a research and development setting typically follows a structured workflow. The understanding of its solubility is integral at various stages of this process.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield specific information on the biological activity or associated signaling pathways of this compound. Consequently, a diagrammatic representation of such pathways cannot be provided at this time. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, and its own biological effects are not well-characterized in the public domain.

Conclusion

This compound is a valuable intermediate with established qualitative solubility in several common organic solvents. While quantitative data remains elusive in the public domain, the general experimental protocol provided in this guide offers a robust framework for its determination. A clear understanding of its solubility is fundamental for optimizing its use in synthesis, purification, and potential formulation, thereby streamlining research and development efforts in the pharmaceutical and chemical sciences. Further studies are warranted to quantitatively map the solubility of this compound across a broader range of solvents and temperatures.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Benzyloxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxyphenylacetonitrile, a nitrile derivative featuring a benzyl ether moiety, serves as a valuable intermediate in organic synthesis. Its structural components, including the aromatic rings, the ether linkage, and the nitrile group, impart a unique combination of physical and chemical characteristics that are crucial for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its expected spectral data.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing a foundational understanding of this compound for laboratory and research applications.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20967-96-8 | [1] |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 47-50 °C | - |

| Boiling Point | 188-190 °C at 3 mmHg | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3-(benzyloxy)phenyl)acetonitrile | [1] |

| InChI | InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2 | [1] |

| InChIKey | CKZFVIPFANUBDW-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N | - |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 3-hydroxyphenylacetonitrile reacts with benzyl bromide to yield the desired product.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Hydroxyphenylacetonitrile (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylacetonitrile (1.0 eq) and anhydrous acetone.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions:

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Acetone and ethyl acetate are flammable solvents. Ensure that the reaction is performed away from open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹H NMR | Aromatic Protons (C₆H₅-CH₂-) | δ 7.2-7.5 ppm |

| Aromatic Protons (-O-C₆H₄-) | δ 6.8-7.3 ppm | |

| Benzylic Protons (-O-CH₂-Ph) | δ ~5.1 ppm | |

| Methylene Protons (-CH₂-CN) | δ ~3.7 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 115-160 ppm |

| Nitrile Carbon (-C≡N) | δ 117-120 ppm | |

| Benzylic Carbon (-O-CH₂-Ph) | δ ~70 ppm | |

| Methylene Carbon (-CH₂-CN) | δ ~20 ppm | |

| IR | C≡N stretch (nitrile) | 2240-2260 cm⁻¹ (sharp, medium intensity)[2] |

| C-O stretch (aryl ether) | 1200-1275 cm⁻¹ (strong) | |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretch (sp³ C-H) | 2850-3000 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 223 |

| Major Fragments | m/z = 91 (tropylium ion, [C₇H₇]⁺), loss of benzyl group.[3][4] |

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and phenyl rings, typically in the range of δ 6.8-7.5 ppm.[5] The benzylic methylene protons adjacent to the ether oxygen are expected to appear as a singlet around δ 5.1 ppm.[6] The methylene protons adjacent to the nitrile group will likely resonate as a singlet around δ 3.7 ppm.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 115-160 ppm).[7][8] The nitrile carbon is expected to have a characteristic chemical shift in the range of δ 117-120 ppm.[8] The benzylic carbon of the ether linkage should appear around δ 70 ppm, and the methylene carbon adjacent to the nitrile group is anticipated at approximately δ 20 ppm.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity absorption band for the nitrile (C≡N) stretch between 2240 and 2260 cm⁻¹.[2] A strong absorption corresponding to the aryl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.[11][12] Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range, and C-H stretching bands for both aromatic and sp³ hybridized carbons will be present above and below 3000 cm⁻¹, respectively.[12][13]

Mass Spectrometry: In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak at m/z = 223. A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion at m/z = 91.[3][4][14][15]

Conclusion

This technical guide provides a detailed compilation of the physical and chemical properties, a robust synthesis protocol, and an analytical overview of this compound. The data presented herein is intended to support researchers, scientists, and drug development professionals in the effective handling, synthesis, and characterization of this important chemical intermediate. The provided experimental workflow and predicted spectral data offer a practical framework for the utilization of this compound in various synthetic applications.

References

- 1. This compound [webbook.nist.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. careerendeavour.com [careerendeavour.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-[3-(Benzyloxy)phenyl]acetonitrile (CAS 20967-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methods, potential applications in drug discovery, and suppliers of 2-[3-(benzyloxy)phenyl]acetonitrile (also known as 3-Benzyloxyphenylacetonitrile), CAS number 20967-96-8.

Chemical and Physical Properties

2-[3-(Benzyloxy)phenyl]acetonitrile is a nitrile compound characterized by a phenylacetonitrile core with a benzyloxy substituent at the meta-position. This structure imparts specific physicochemical properties that are valuable in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties of 2-[3-(Benzyloxy)phenyl]acetonitrile

| Property | Value | Source(s) |

| CAS Number | 20967-96-8 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₃NO | [1][3] |

| Molecular Weight | 223.27 g/mol | [1] |

| IUPAC Name | 2-[3-(benzyloxy)phenyl]acetonitrile | N/A |

| Synonyms | This compound, 3-Benzyloxybenzyl cyanide | [3] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 47-51 °C | [5] |

| Boiling Point | 175 °C @ 1 mmHg | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | N/A |

Synthesis Protocol: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of 2-[3-(benzyloxy)phenyl]acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxyphenylacetonitrile reacts with benzyl bromide.

Experimental Protocol:

Materials:

-

3-Hydroxyphenylacetonitrile

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phenoxide: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. Alternatively, potassium carbonate (1.5 eq) can be used as the base in acetone, and the mixture is stirred at room temperature for 1-2 hours.

-

Alkylation: To the resulting phenoxide solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-[3-(benzyloxy)phenyl]acetonitrile.

Potential Applications in Drug Discovery

While there is limited publicly available information on the specific biological activity of 2-[3-(benzyloxy)phenyl]acetonitrile, its structural motifs—the benzyloxy group and the nitrile group—are present in numerous biologically active molecules. This suggests its potential as a valuable building block in drug discovery programs.

-

Scaffold for Biologically Active Molecules: The benzyloxy moiety is a common feature in compounds targeting a variety of biological pathways. For instance, benzyloxy-containing compounds have been investigated as TRPM8 antagonists for pain management and as MAO-B inhibitors for neurodegenerative diseases. The nitrile group is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[6]

-

Intermediate for Library Synthesis: 2-[3-(benzyloxy)phenyl]acetonitrile can serve as a starting material for the synthesis of a library of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further chemical modifications and the exploration of structure-activity relationships (SAR).

The following diagram illustrates a general workflow where this compound could be utilized in a drug discovery context.

Suppliers

2-[3-(Benzyloxy)phenyl]acetonitrile is available from several chemical suppliers, typically for research and development purposes. It is important to request a certificate of analysis (CoA) to verify the purity of the compound.

Table 2: Selected Suppliers of 2-[3-(Benzyloxy)phenyl]acetonitrile

| Supplier | Purity | Quantity |

| AK Scientific, Inc. | >98% | 1g, 5g, 25g |

| Amadis Chemical | 99% | 25g |

| BLDpharm | - | - |

| ChemScene | ≥95% | - |

| Santa Cruz Biotechnology | - | - |

| TCI Chemicals | >98.0% (GC) | - |

Note: Availability and purity may vary. Please consult the supplier's website for the most current information.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References

- 1. scbt.com [scbt.com]

- 2. 20967-96-8|2-(3-(Benzyloxy)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS: 20967-96-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound | 20967-96-8 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

The Strategic Role of 3-Benzyloxyphenylacetonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the selection of precursor molecules is a critical determinant of efficiency, scalability, and ultimately, the economic viability of drug manufacturing. This whitepaper delves into the pivotal role of 3-benzyloxyphenylacetonitrile as a versatile and strategic precursor in the synthesis of a range of high-value pharmaceuticals, including the selective COX-2 inhibitors Etoricoxib and Rofecoxib, and the second-generation antihistamine Fexofenadine. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways.

Chemical Profile of this compound

This compound is a stable and readily available aromatic nitrile. Its chemical structure, featuring a benzyloxy protecting group and a reactive nitrile moiety, makes it an ideal starting material for a variety of synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 20967-96-8 |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 72-75 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Synthetic Pathways and Methodologies

This compound serves as a key building block for the construction of complex molecular architectures. The following sections outline the synthetic routes to key intermediates for Fexofenadine, Etoricoxib, and Rofecoxib.

Synthesis of Fexofenadine Intermediate

A key intermediate for the synthesis of Fexofenadine is 2-[4-(4-chloro-1-oxobutyl)phenyl]-2-methylpropanoic acid. The synthesis commences with the α-methylation of this compound, followed by hydrolysis and subsequent Friedel-Crafts acylation.

Step 1: α-Methylation of this compound

This reaction introduces a methyl group at the benzylic position, a crucial step for creating the quaternary carbon center in the Fexofenadine backbone. Phase-transfer catalysis is an effective method for this transformation.[1][2][3]

| Parameter | Value |

| Reactants | This compound, Methyl Iodide |

| Base | 50% Aqueous Sodium Hydroxide |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Solvent | Toluene |

| Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Yield | Approx. 85-90% |

Experimental Protocol:

To a stirred solution of this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, 50% aqueous sodium hydroxide is added. Methyl iodide (1.2 eq) is then added dropwise at room temperature. The reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-benzyloxyphenyl)-2-methylpropionitrile.

Step 2: Hydrolysis to 2-(3-Benzyloxyphenyl)-2-methylpropanoic Acid

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.

| Parameter | Value |

| Reactant | 2-(3-Benzyloxyphenyl)-2-methylpropionitrile |

| Reagent | 20% Aqueous Sodium Hydroxide |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 12-16 hours |

| Yield | Approx. 90-95% |

Experimental Protocol:

A mixture of 2-(3-benzyloxyphenyl)-2-methylpropionitrile (1.0 eq) and 20% aqueous sodium hydroxide in ethanol is refluxed for 12-16 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous layer is acidified with concentrated HCl to precipitate the product, which is then filtered, washed with water, and dried to afford 2-(3-benzyloxyphenyl)-2-methylpropanoic acid.

Step 3: Friedel-Crafts Acylation

The synthesized carboxylic acid is converted to its acid chloride and then used to acylate benzene to introduce the second phenyl ring of the Fexofenadine core structure.

| Parameter | Value |

| Reactants | 2-(3-Benzyloxyphenyl)-2-methylpropanoic acid, Thionyl Chloride, Benzene |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (for acid chloride formation), Benzene (for acylation) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Yield | Approx. 75-80% |

Experimental Protocol:

2-(3-benzyloxyphenyl)-2-methylpropanoic acid (1.0 eq) is reacted with thionyl chloride (1.2 eq) in dichloromethane to form the corresponding acid chloride. The solvent is evaporated, and the crude acid chloride is dissolved in benzene. Aluminum chloride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto ice-water with concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield the ketone intermediate.

Synthesis of Fexofenadine Intermediate

Synthesis of Etoricoxib Intermediate

The synthesis of Etoricoxib, a selective COX-2 inhibitor, can be envisioned through the formation of a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-(3-benzyloxyphenyl)ethanone, from this compound.

Step 1: Grignard Reaction with a Nicotinic Acid Ester Derivative

A plausible route involves the reaction of the Grignard reagent derived from a suitable halopyridine with this compound. Alternatively, the nitrile can be reacted with a Grignard reagent derived from 6-methyl-3-bromopyridine.

| Parameter | Value |

| Reactants | This compound, 3-bromo-6-methylpyridine, Magnesium |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Acidic Hydrolysis (e.g., aq. HCl) |

| Yield | Moderate to Good (estimated) |

Experimental Protocol:

Magnesium turnings are activated in anhydrous diethyl ether. A solution of 3-bromo-6-methylpyridine (1.0 eq) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of this compound (0.9 eq) in anhydrous ether is added at 0 °C. The reaction mixture is then stirred at room temperature and subsequently refluxed. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution, followed by acidic workup to hydrolyze the intermediate imine to the desired ketone.

Synthesis of Etoricoxib Intermediate

Synthesis of Rofecoxib Intermediate